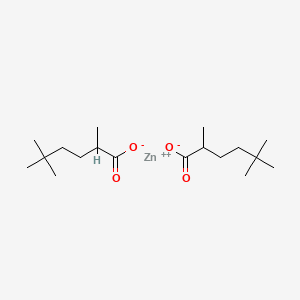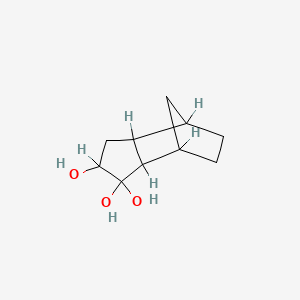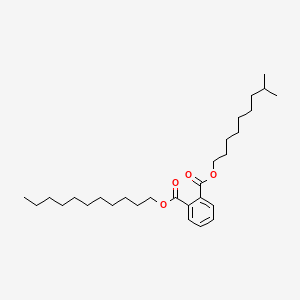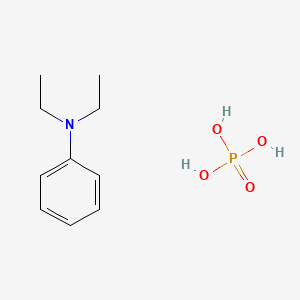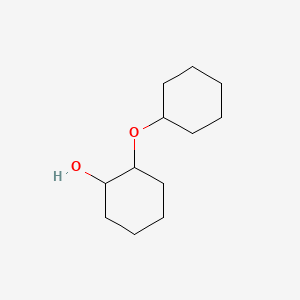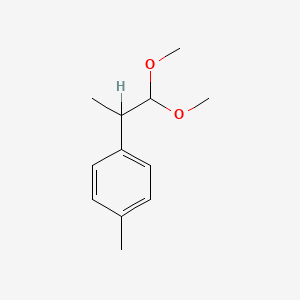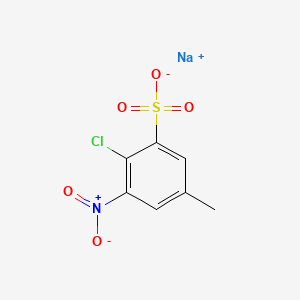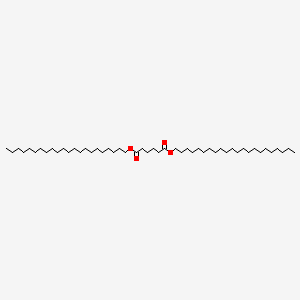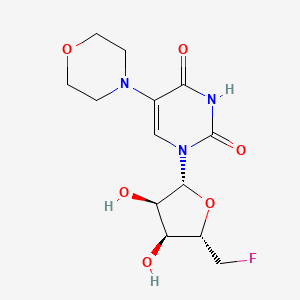
Copper dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The dihydroxybenzoic acid ligand provides multiple coordination sites, allowing for the formation of stable complexes with copper ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper dihydroxybenzoate can be synthesized through various methods, including direct reaction and hydrothermal synthesis. One common method involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dihydroxybenzoic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Copper dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the dihydroxybenzoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ethylenediamine or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species.
Applications De Recherche Scientifique
Copper dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in antibacterial and antifungal treatments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases caused by bacterial infections.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
Mécanisme D'action
The mechanism of action of copper dihydroxybenzoate involves the interaction of copper ions with biological molecules. The copper ions can disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The dihydroxybenzoate ligand may also play a role in stabilizing the copper ion and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Copper dihydroxybenzoate can be compared with other copper complexes, such as copper acetate and copper sulfate. While all these compounds contain copper ions, the presence of the dihydroxybenzoate ligand imparts unique properties to this compound, such as enhanced stability and specific reactivity in certain chemical reactions. Similar compounds include:
Copper acetate: Known for its use in organic synthesis and as a fungicide.
Copper sulfate: Widely used in agriculture and as an algicide.
Propriétés
Numéro CAS |
52856-54-9 |
|---|---|
Formule moléculaire |
C7H5CuO4- |
Poids moléculaire |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
Clé InChI |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





